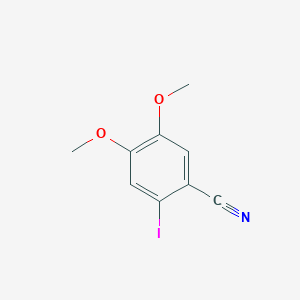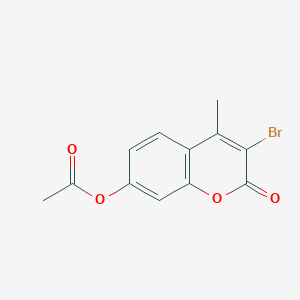
3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have been extensively studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the bromination of 4-methylcoumarin followed by acetylation. One common method includes the reaction of 4-methylcoumarin with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position . The resulting 3-bromo-4-methylcoumarin is then reacted with acetic anhydride in the presence of a base like pyridine to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
化学反応の分析
Types of Reactions
3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The coumarin core can be oxidized or reduced to form different derivatives with altered biological activities.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 3-amino-4-methyl-2-oxo-2H-chromen-7-yl acetate or 3-thio-4-methyl-2-oxo-2H-chromen-7-yl acetate.
Oxidation: Formation of 3-bromo-4-methyl-2-oxo-2H-chromen-7-yl carboxylic acid.
Reduction: Formation of 3-bromo-4-methyl-2-oxo-2H-chromen-7-yl alcohol.
Hydrolysis: Formation of 3-bromo-4-methyl-2-oxo-2H-chromen-7-ol.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, fragrances, and optical brighteners.
作用機序
The biological activity of 3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl acetate is primarily attributed to its ability to interact with various molecular targets. The bromine atom and acetate group enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromo-4-methyl-2-oxo-2H-chromen-7-ol: Lacks the acetate group, affecting its solubility and interaction with biological targets.
3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl carboxylic acid: Contains a carboxylic acid group instead of an acetate, leading to different chemical properties and applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets sets it apart from other coumarin derivatives .
特性
IUPAC Name |
(3-bromo-4-methyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-6-9-4-3-8(16-7(2)14)5-10(9)17-12(15)11(6)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIREYIDWSUFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
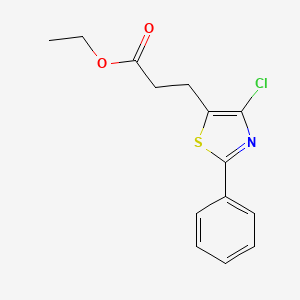

![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)
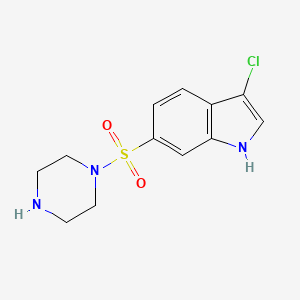
![2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B11834300.png)
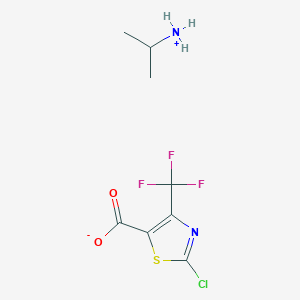
![5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834310.png)
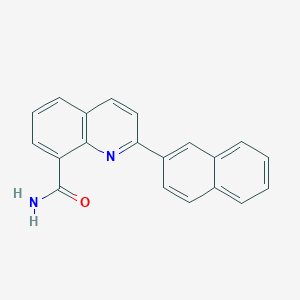
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B11834317.png)

